N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its structure includes a spirocyclic nonane ring fused with a dioxane ring, and a nitrobenzenesulfonamide moiety, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
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Formation of the Spirocyclic Intermediate: : The initial step often involves the formation of the spirocyclic nonane-dioxane intermediate. This can be achieved through a cyclization reaction, where a suitable diol reacts with a ketone under acidic conditions to form the spirocyclic structure.
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Introduction of the Nitrobenzenesulfonamide Group: : The spirocyclic intermediate is then reacted with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the nitrobenzenesulfonamide group. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the sulfonamide introduction. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.
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Reduction: : Reduction of the nitro group can lead to the formation of amines. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium borohydride.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products
Oxidation: Nitro derivatives, nitroso derivatives
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
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Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
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Industrial Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide exerts its effects depends on its application:
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Biological Targets: : In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.
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Chemical Pathways: : In materials science, its reactivity can be harnessed to form stable polymers or coatings through polymerization or cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. The position of the nitro group can affect the electronic properties of the compound, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-16(18)11-4-3-5-13(8-11)23(19,20)15-9-12-10-21-14(22-12)6-1-2-7-14/h3-5,8,12,15H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWNYWLQHMECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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